(4-Fluoro-3-methylphenyl)isobutylamine
Description
(4-Fluoro-3-methylphenyl)isobutylamine is an arylalkylamine compound characterized by a phenyl ring substituted with a fluorine atom at the para position (C-4) and a methyl group at the meta position (C-3). The phenyl group is linked to an isobutylamine moiety (-CH2CH(CH2)NH2). This structural configuration imparts unique physicochemical properties, such as increased lipophilicity compared to unsubstituted isobutylamine, due to the aromatic fluorine and methyl groups. The molecular formula is C11H16FN, with a molecular weight of 181.25 g/mol.
Fluorine substituents are known to enhance metabolic stability and binding affinity in bioactive molecules, while methyl groups contribute to steric effects and lipophilicity .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)7-13-10-4-5-11(12)9(3)6-10/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZOBLBLOKTCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(4-Fluoro-3-methylphenyl)isobutylamine, a compound with the chemical formula C12H16FN, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The biological activity of (4-Fluoro-3-methylphenyl)isobutylamine is primarily attributed to its interactions with neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This mechanism is similar to that of other compounds used in treating depression and anxiety disorders.
Key Mechanisms:
- Inhibition of Monoamine Transporters : Studies have indicated that compounds with similar structures can inhibit the uptake of dopamine (DA) and norepinephrine (NE), leading to increased concentrations of these neurotransmitters in synaptic clefts .
- Interaction with Nicotinic Receptors : There is evidence that this compound may also interact with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which plays a role in cognitive function and reward pathways .
Antidepressant Effects
Research has shown that (4-Fluoro-3-methylphenyl)isobutylamine exhibits antidepressant-like effects in animal models. In forced swim tests, it demonstrated significant reductions in immobility time, suggesting an increase in locomotor activity associated with mood elevation .
Case Studies
- Antidepressant Activity : A study investigated the effects of various analogs, including those similar to (4-Fluoro-3-methylphenyl)isobutylamine, on DA and NE uptake inhibition. The results indicated that certain analogs exhibited higher potency than traditional antidepressants like bupropion, suggesting a promising avenue for developing new antidepressant therapies .
- Cancer Research : In vitro studies on fluorinated benzothiazoles have shown that they can induce expression of cytochrome P450 enzymes involved in drug metabolism, leading to enhanced antiproliferative activity against sensitive cancer cell lines. While direct studies on (4-Fluoro-3-methylphenyl)isobutylamine are lacking, its potential role in modulating metabolic pathways could be explored further in cancer research contexts .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
a) Isobutylamine (C4H11N)
- Molecular Weight : 73.14 g/mol .
- Key Differences : The parent compound lacks the aromatic substituents, resulting in lower molecular weight, higher volatility (liquid at room temperature), and miscibility in water. Isobutylamine’s primary amine group is more reactive in alkylation or acylation reactions compared to the sterically hindered amine in (4-Fluoro-3-methylphenyl)isobutylamine .
b) 4-Fluoro-3-methylphenyl isothiocyanate (C8H6FNS)
- Molecular Weight : 167.20 g/mol .
- Key Differences : Replacing the isobutylamine group with an isothiocyanate (-N=C=S) introduces distinct reactivity. Isothiocyanates are electrophilic and participate in thiourea-forming reactions, whereas the amine group in the target compound enables salt formation or hydrogen bonding. The isothiocyanate derivative is likely more reactive but less stable under physiological conditions .
c) 3-Methylphenethylamine (C9H13N)
- Molecular Weight : 135.21 g/mol.
- Key Differences : The ethylamine chain (vs. isobutylamine) and absence of fluorine reduce lipophilicity. Phenethylamines are well-studied in neuropharmacology (e.g., as trace amines), suggesting that (4-Fluoro-3-methylphenyl)isobutylamine might interact with similar receptors but with altered potency due to fluorine’s electronegativity .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Physical State (RT) | Solubility |
|---|---|---|---|---|---|
| (4-Fluoro-3-methylphenyl)isobutylamine | C11H16FN | 181.25 | Aryl F, methyl, isobutylamine | Solid (inferred) | Low in water |
| Isobutylamine | C4H11N | 73.14 | Primary amine | Liquid | Miscible |
| 4-Fluoro-3-methylphenyl isothiocyanate | C8H6FNS | 167.20 | Aryl F, methyl, isothiocyanate | Liquid | Organic solvents |
Notes:
- The target compound’s solid state at room temperature is inferred from its higher molecular weight and aromatic substitution, which typically reduce volatility.
- Low water solubility aligns with increased lipophilicity from fluorine and methyl groups, suggesting preferential solubility in organic solvents .
Pharmacological and Reactivity Insights
- Reactivity: The isobutylamine group’s primary amine can act as a hydrogen-bond donor, enhancing interactions with biological targets. In contrast, the isothiocyanate derivative’s electrophilicity makes it suitable for covalent bonding with thiols (e.g., in enzyme inhibition) .
- Pharmacological Potential: Fluorine’s electronegativity may enhance binding to serotonin or dopamine receptors, as seen in fluoroamphetamines. However, the methyl group’s steric effects could modulate selectivity compared to simpler phenethylamines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
